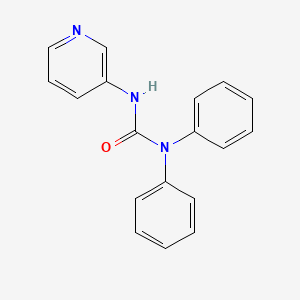

N,N-diphenyl-N'-3-pyridinylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-diphenyl-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c22-18(20-15-8-7-13-19-14-15)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUZDRCIHAMTGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Diphenyl N 3 Pyridinylurea and Its Analogs

Classical and Contemporary Approaches to Urea (B33335) Synthesis

The formation of the urea functional group is a cornerstone of organic synthesis, with numerous methods developed over the years. These range from traditional routes often employing hazardous reagents to modern, safer, and more efficient catalytic systems.

Historically, the synthesis of ureas and their isocyanate precursors relied heavily on the use of phosgene (B1210022), a highly toxic and hazardous chemical. To circumvent these issues, significant research has been dedicated to developing phosgene-free alternatives.

One prominent strategy involves the Hofmann rearrangement of carboxamides to generate isocyanates in situ. A tandem synthesis of unsymmetrical N-aryl-N'-pyridylureas has been developed using this approach. In this method, aryl or pyridyl carboxamides (such as nicotinamide) react with an aminopyridine in the presence of phenyliodine(III) diacetate (PhI(OAc)₂). rsc.org The carboxamide undergoes rearrangement to form a reactive isocyanate intermediate, which is immediately trapped by the amine to form the desired urea. rsc.org This method is notable as it not only avoids the direct use of toxic isocyanates but also eliminates the need for phosgene in their generation. rsc.org

Another effective phosgene-free route is the reductive carbonylation of nitroaromatics. For example, 1,3-diphenylurea (B7728601) (carbanilide) can be synthesized in a single step with high yield and selectivity through the Pd(II)-diphosphine catalyzed reductive carbonylation of nitrobenzene (B124822).

A further method utilizes carbamates as starting materials. Symmetrical diarylureas have been synthesized in excellent yields by heating a carbamate (B1207046) solution in dry benzene (B151609) with sodium hydride and a catalytic amount of 18-Crown-6 as a co-catalyst. Current time information in Bangalore, IN. While this specific example produces symmetrical ureas, the underlying principle of using carbamates as isocyanate precursors is a key phosgene-free strategy. Current time information in Bangalore, IN.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, essential for constructing complex molecules like N,N-diphenyl-N'-3-pyridinylurea. The Buchwald-Hartwig amination, in particular, has been adapted for the synthesis of unsymmetrical diarylureas.

A facile route involves a two-step, one-pot sequence starting from a protected urea, such as benzylurea. nih.gov This urea first undergoes a Pd-catalyzed arylation with a heteroaryl halide (e.g., a bromopyridine). Following this coupling, the protecting group is cleaved, yielding a mono-aryl urea. This intermediate can then participate in a second Pd-catalyzed arylation with a different aryl halide to produce the final unsymmetrical diarylurea. nih.govdeepdyve.com This method is highly versatile, accommodating a wide range of (hetero)aryl halides and demonstrating good to excellent yields. nih.gov The use of specialized phosphine (B1218219) ligands is often crucial for the success of these transformations.

While palladium catalysis is prevalent, other transition metals have also been explored. Ruthenium catalysts, for instance, can activate aminopyridines towards nucleophilic aromatic substitution by forming η⁶-pyridine complexes, offering an alternative pathway for C-N bond formation. rsc.org For industrial applications and green chemistry, efforts are focused on developing highly robust pre-catalysts that allow for these amination reactions to occur with very low catalyst loadings (ppm levels) in aqueous media under mild conditions. nih.gov

The most direct and common method for synthesizing unsymmetrical ureas is the condensation of an amine with an isocyanate . nih.govnih.gov This reaction is typically efficient and forms the urea bond directly. For the synthesis of this compound, this would involve the reaction of diphenylamine (B1679370) with 3-pyridylisocyanate. The main challenge often lies in the availability and stability of the required isocyanate, which, as mentioned, is often produced using hazardous materials. nih.gov

To make this process more benign, methods have been developed for the in-situ generation of isocyanates from carbamic acids, which are formed from the reaction of amines with carbon dioxide. researchgate.net The carbamic acid can be dehydrated under Mitsunobu conditions to yield an isocyanate intermediate, which is then condensed with another amine to form the urea. researchgate.net

Another direct approach involves the reaction of amines with a phosgene equivalent. For instance, diphenylurea can be synthesized by reacting aniline (B41778) with benzyl (B1604629) chloroformate in the presence of an organic solvent and a base. patsnap.com Similarly, carbonylimidazolide has been used as a phosgene substitute in water, providing an efficient and general method for preparing ureas, where the product often precipitates and can be isolated by simple filtration.

Targeted Synthesis of this compound

Based on the general methodologies, several targeted synthetic routes for this compound can be proposed.

Route 1: Isocyanate Condensation The most straightforward approach would be the direct reaction of diphenylamine with 3-pyridylisocyanate. The requisite 3-pyridylisocyanate can be generated in situ from nicotinamide (B372718) (vitamin B3) via a Hofmann rearrangement using a reagent like PhI(OAc)₂, followed by the addition of diphenylamine to trap the isocyanate and form the target molecule. rsc.org

Route 2: Palladium-Catalyzed Cross-Coupling A Pd-catalyzed approach offers a powerful alternative. This synthesis would involve the coupling of diphenylamine with a suitable 3-pyridyl-containing coupling partner that possesses a urea or latent urea functionality. A plausible sequence could involve the reaction of 3-aminopyridine (B143674) with a carbonylating agent like carbonyldiimidazole to form an activated intermediate, which is then reacted with diphenylamine. More advanced methods would use a Pd catalyst to directly couple diphenylamine, 3-aminopyridine, and a carbon monoxide source, though this can be challenging to control for unsymmetrical products. A more controlled sequence would be the Pd-catalyzed coupling of diphenylamine with 3-bromopyridine (B30812) that has been previously converted to a urea derivative. nih.gov

The table below outlines a comparison of these targeted synthetic strategies.

| Synthetic Strategy | Key Reagents | Advantages | Challenges | Relevant Findings |

| Isocyanate Condensation via Hofmann Rearrangement | Nicotinamide, PhI(OAc)₂, Diphenylamine | Phosgene-free, In-situ generation of reactive intermediate | Requires careful control of reaction conditions | 3-pyridylisocyanate can be isolated and characterized from the rearrangement of nicotinamide. rsc.org |

| Palladium-Catalyzed Cross-Coupling | Diphenylamine, 3-Halopyridine derivative, Pd catalyst, Ligand, Base, Carbonyl Source | High functional group tolerance, Versatile | Catalyst cost, Ligand sensitivity, Potential for side reactions | Heteroaryl halides, including pyridines, are effective coupling partners in Pd-catalyzed urea synthesis. nih.gov |

Derivatization Strategies for this compound

Derivatization is crucial for exploring the structure-activity relationships of a lead compound. For this compound, modifications can be envisioned on either the phenyl or the pyridinyl rings.

The phenyl rings of the diphenylamino group are susceptible to electrophilic aromatic substitution . The urea linkage acts as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl rings. Standard electrophilic substitution reactions could be employed to introduce a variety of functional groups.

Nitration : Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce nitro groups (–NO₂), likely at the para-positions of the phenyl rings. masterorganicchemistry.com

Halogenation : Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid could install halogen atoms on the rings.

Friedel-Crafts Alkylation/Acylation : These reactions could introduce alkyl or acyl groups, although they can be complicated by the presence of the multiple nitrogen atoms in the urea and pyridine (B92270) structures, which can coordinate to the Lewis acid catalyst.

Alternatively, instead of derivatizing the final molecule, a more common and controlled approach is to synthesize analogs from pre-functionalized starting materials. nih.govgoogle.comnih.gov A library of derivatives can be created by using substituted anilines in the initial synthesis. For example, reacting various substituted anilines with 3-pyridylisocyanate would yield a range of N-(substituted phenyl)-N-phenyl-N'-3-pyridinylureas.

The table below summarizes common substituents introduced into diphenylurea structures through synthesis from substituted precursors.

| Substituent Type | Example Substituents | Typical Position | Rationale / Application | Source |

| Halogen | Fluoro, Chloro, Bromo | ortho, meta, para | Modulate electronic properties and lipophilicity; potential for further coupling reactions. | nih.govgoogle.com |

| Electron-withdrawing | Trifluoromethyl (–CF₃) | meta, para | Enhance metabolic stability and binding affinity. | google.com |

| Alkyl / Alkoxy | Methyl, Methoxy | ortho, meta, para | Fine-tune steric and electronic properties. | nih.govgoogle.com |

These derivatization strategies provide a toolbox for medicinal chemists to systematically modify the this compound scaffold to optimize its biological properties.

Modification of Pyridinyl Moieties

The functionalization of the pyridine ring within N,N-diphenyl-N'-pyridinylurea structures is a key strategy to modulate their physicochemical and biological properties. This can be achieved by introducing a variety of substituents onto the pyridine ring or by incorporating the core urea structure into more complex heterocyclic systems.

One direct approach to modifying the pyridinyl moiety is through electrophilic substitution reactions. For instance, the nitration of N,N'-di-(3-pyridyl)-urea has been successfully demonstrated. This reaction, typically carried out using a mixture of nitric acid and sulfuric acid, yields N,N'-di-(2-nitro-3-pyridyl)-urea. This nitro-substituted product can then be hydrolyzed to produce 2-nitro-3-aminopyridine, showcasing a method to introduce a nitro group at the 2-position of the pyridine ring.

Another versatile strategy involves the synthesis of pyridine-urea hybrids, where the pyridinyl group is part of a larger heterocyclic system. Research has shown the successful replacement of a benzene ring with an indazole or quinazoline (B50416) moiety to create novel derivatives. nih.gov This approach significantly expands the chemical space of this compound analogs. The synthesis of these hybrids often involves a multi-step process, starting with the construction of the desired heterocyclic scaffold followed by the introduction of the urea functionality. For example, a common route involves the palladium-catalyzed coupling of a boronic acid derivative of the heterocycle with an appropriate amine, followed by reaction with an isocyanate. mdpi.com

Furthermore, various substituents such as halogens, alkyl, and alkoxy groups can be introduced onto the pyridine ring. The synthesis of 2-pyridyl urea-based complexes with nitro-substituted derivatives has been reported, indicating the feasibility of incorporating electron-withdrawing groups. nih.gov The introduction of fluoro substituents, for instance, has been shown to be beneficial in certain applications. researchgate.net These modifications are often achieved by starting with an appropriately substituted aminopyridine precursor, which is then reacted with diphenylcarbamoyl chloride or a related reagent to form the final urea product.

The following table summarizes various modifications of the pyridinyl moiety in urea-based compounds and the synthetic methods employed.

| Modification Type | Example Compound/System | Synthetic Approach |

| Nitration | N,N'-di-(2-nitro-3-pyridyl)-urea | Nitration of N,N'-di-(3-pyridyl)-urea with HNO₃/H₂SO₄ |

| Heterocycle Hybrid | Pyridine-Indazole Hybrids | Palladium-catalyzed coupling followed by urea formation |

| Heterocycle Hybrid | Pyridine-Quinazoline Hybrids | Multi-step synthesis of the quinazoline scaffold followed by urea linkage |

| Halogenation | Fluoro-substituted pyridinyl ureas | Use of fluoro-substituted aminopyridine precursors |

Introduction of Bridging Ligands and Functional Groups

The introduction of bridging ligands and functional groups to the this compound framework opens up possibilities for creating dimeric or polymeric structures with unique properties and applications. This strategy allows for the precise spatial arrangement of multiple urea units, which can be critical for molecular recognition and self-assembly processes.

A prominent approach to creating bridged structures is through the synthesis of bis-urea compounds. In these molecules, two urea moieties are connected by a linker. For example, piperazine (B1678402) has been utilized as a bridging unit to connect two pseudo-peptidic urea/thiourea (B124793) derivatives. researchgate.net The synthesis of such compounds typically involves the reaction of a diamine linker, like piperazine, with two equivalents of an isocyanate or a related urea-forming reagent.

Macrocyclic bis(ureas) represent another class of bridged compounds where two diphenylurea units are connected by linkers to form a ring structure. The choice of the linker is crucial in determining the size and rigidity of the macrocycle. For instance, stiff linkers such as ethynylene and butadiynylene groups have been employed to create macrocycles capable of anion binding.

While not exclusively focused on this compound, the synthesis of bis(pyridyl) compounds with various bridging units provides a conceptual blueprint for designing analogous bridged pyridinylurea structures. For example, bis-triazolyl-pyridines have been synthesized by connecting two triazole units to a central pyridine scaffold. nih.gov This was achieved through a click chemistry approach, reacting a diazide derivative of pyridine with terminal alkynes. Similarly, 2,6-bis(2-benzimidazolyl)pyridine (B160508) has been shown to be an effective receptor for urea, highlighting the potential of using linked heterocyclic systems to interact with urea functionalities. researchgate.net

The introduction of other functional groups, such as Schiff bases, has also been explored. Schiff base derivatives of 1,3-diphenylurea have been synthesized by reacting the urea compound with various aldehydes. This introduces an imine (C=N) functionality, which can further be a site for coordination or other chemical modifications.

The table below provides examples of bridging strategies and functional group introductions in urea-based compounds.

| Bridging/Functionalization Strategy | Example System | Synthetic Method |

| Diamine Bridge | Piperazine-bridged bis-ureas | Reaction of a diamine with isocyanates |

| Macrocyclization | Ethynylene-bridged bis(diphenylurea) | Cyclization reaction with a di-functionalized linker |

| Heterocyclic Bridge | Bis-triazolyl-pyridines | Click chemistry between a diazide and alkynes |

| Functional Group Introduction | Schiff base derivatives of diphenylurea | Condensation reaction with aldehydes |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies of N,N-diphenyl-N'-3-pyridinylurea and its Derivatives

Table 1: Crystallographic Data for the Analogous Compound 1,3-Diphenylurea (B7728601)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pna2₁ | researchgate.net |

| a (Å) | 9.118(3) | researchgate.net |

| b (Å) | 10.558(2) | researchgate.net |

| c (Å) | 11.780(3) | researchgate.net |

| Z | 4 | researchgate.net |

This table presents data for the analogous compound 1,3-diphenylurea to provide insight into the expected structural parameters of this compound.

Analysis of Crystal Packing Motifs and Intermolecular Interactions

In the solid state, molecules of this compound are held together by a network of non-covalent interactions. Based on the analysis of 1,3-diphenylurea, the most significant of these are the intermolecular hydrogen bonds. researchgate.net The hydrogen atoms on the urea (B33335) nitrogens (N-H) act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. This results in the formation of N-H···O hydrogen bonds, which are crucial in stabilizing the crystal lattice. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).

¹H and ¹³C NMR Spectroscopic Investigations

The ¹H and ¹³C NMR spectra of this compound are predicted to show a series of distinct signals corresponding to the different chemical environments of the protons and carbon atoms in the molecule. Although a complete, assigned spectrum for the title compound is not available, the expected chemical shifts can be reliably predicted based on data from its constituent fragments: 1,3-diphenylurea and 3-substituted pyridines. chemicalbook.comcore.ac.uk

In the ¹H NMR spectrum, the protons on the urea nitrogens (N-H) are expected to appear as broad singlets at a downfield chemical shift, typically in the range of 8.5-9.5 ppm, due to their acidic nature and hydrogen bonding capabilities. chemicalbook.com The aromatic protons of the two phenyl rings and the 3-pyridinyl ring would resonate in the region of 7.0-8.5 ppm. The protons on the pyridinyl ring are particularly diagnostic, with the proton at the 2-position being the most deshielded.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is the most deshielded, with an expected chemical shift in the range of 150-155 ppm. The aromatic carbons of the phenyl and pyridinyl rings would appear between 110 and 150 ppm. The specific substitution pattern on the pyridyl ring influences the precise chemical shifts of its carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Urea N-H | 8.5 - 9.5 | - |

| Urea C=O | - | 150 - 155 |

| Phenyl C (ipso, N-bound) | - | ~140 |

| Phenyl C (ortho, meta, para) | 7.0 - 7.6 | 120 - 130 |

| Pyridinyl C-2 | ~8.4 | ~148 |

| Pyridinyl C-3 | - | ~135 |

| Pyridinyl C-4 | ~7.8 | ~138 |

| Pyridinyl C-5 | ~7.3 | ~124 |

| Pyridinyl C-6 | ~8.5 | ~147 |

Note: These are predicted values based on analogous structures and are subject to solvent and concentration effects.

Advanced ¹⁵N NMR Chemical Shift Studies and Computational Predictions

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within a molecule. researchgate.net this compound contains three distinct nitrogen atoms: the pyridinyl nitrogen (Npy) and the two urea nitrogens (N-H), one adjacent to the two phenyl groups (NPh₂) and one adjacent to the pyridinyl ring (NH-py).

The chemical shifts of these nitrogens are expected to be significantly different. The pyridinyl nitrogen typically resonates at a much higher frequency (further downfield) compared to the amide-like nitrogens of the urea group. researchgate.net Coordination or protonation of the pyridinyl nitrogen would cause a significant upfield shift in its resonance. rsc.org The two urea nitrogens will also have distinct chemical shifts due to their different substituents (two phenyl groups vs. one pyridinyl group and a hydrogen).

Due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, direct detection can be challenging. However, advanced techniques like {¹H,¹⁵N}-HMBC (Heteronuclear Multiple Bond Correlation) can be used to indirectly detect the nitrogen resonances. Furthermore, computational methods, such as Density Functional Theory (DFT) combined with GIAO (Gauge-Including Atomic Orbital) calculations, are powerful tools for predicting ¹⁵N chemical shifts with good accuracy, aiding in the assignment of experimental spectra. researchgate.net

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Analysis of related compounds like 1,3-diphenylurea provides a basis for assigning these bands. researchgate.netnist.govnist.gov The most prominent features would include the N-H stretching vibrations, the C=O (Amide I) stretching vibration, and the N-H bending/C-N stretching (Amide II) vibration. The spectrum will also contain characteristic bands for the aromatic C-H stretching and the C=C and C=N stretching vibrations of the phenyl and pyridinyl rings.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3400 | Stretching of the urea N-H bonds |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on phenyl and pyridinyl rings |

| C=O Stretch (Amide I) | 1650 - 1690 | Stretching of the carbonyl group, sensitive to H-bonding |

| N-H Bend / C-N Stretch (Amide II) | 1590 - 1620 | Coupled vibration of N-H bending and C-N stretching |

| Aromatic C=C/C=N Stretch | 1450 - 1600 | Ring stretching vibrations of the phenyl and pyridinyl groups |

Note: Frequencies are approximate and can be influenced by the physical state (solid/solution) and intermolecular interactions. researchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecule is expected to form a molecular ion ([M]+•), and its subsequent fragmentation provides a characteristic fingerprint.

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the bonds adjacent to the urea carbonyl group and the nitrogen atoms. The stability of the resulting fragments, which often include resonance-stabilized cations, dictates the major peaks observed in the mass spectrum.

Key predicted fragmentation pathways for this compound include:

Alpha-Cleavage: Cleavage of the C-N bonds adjacent to the carbonyl group is a common fragmentation pathway for ureas. This can result in the formation of a diphenylamino radical and a 3-pyridinylisocyanate cation, or a phenylisocyanate cation and a diphenylamino radical, and a 3-pyridinylamino radical and a phenylisocyanate cation.

McLafferty-type Rearrangement: While less common for ureas compared to other carbonyl compounds, rearrangements involving hydrogen transfer from one of the phenyl rings or the pyridinyl ring to the carbonyl oxygen could occur, leading to the elimination of neutral molecules.

Cleavage of the N-Phenyl and N-Pyridinyl Bonds: The bonds connecting the phenyl and pyridinyl groups to the nitrogen atoms can also cleave, leading to the formation of corresponding radical cations.

Based on the fragmentation of analogous compounds like N,N'-diphenylurea, a predictive fragmentation pattern for this compound can be proposed. The mass spectrum of N,N'-diphenylurea shows a prominent molecular ion peak and significant fragments corresponding to the loss of one of the phenylamino (B1219803) groups and the formation of the phenyl isocyanate ion. nist.govnist.gov For this compound, the introduction of the pyridinyl group is expected to introduce additional fragmentation pathways.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Proposed Fragmentation Pathway |

| 290 | [C17H14N4O]+• | Molecular Ion |

| 212 | [C13H12N2O]+• | Loss of the pyridinylamino radical |

| 195 | [C12H9N2O]+ | Formation of phenyl isocyanate cation and loss of a phenyl radical |

| 168 | [C11H8N]+ | Diphenylamino cation |

| 119 | [C6H5NCO]+ | Phenyl isocyanate cation |

| 93 | [C6H5NH2]+• | Aniline (B41778) radical cation |

| 94 | [C5H6N2]+• | 3-Aminopyridine (B143674) radical cation |

| 78 | [C5H4N]+ | Pyridinyl cation |

| 77 | [C6H5]+ | Phenyl cation |

This table is predictive and based on the general fragmentation patterns of ureas and related aromatic compounds.

Conformational Preferences and Dynamics of the Urea Linkage and Rotatable Bonds

The conformational landscape of this compound is defined by the rotational freedom around several key single bonds. These rotations give rise to different spatial arrangements of the phenyl and pyridinyl substituents relative to the central urea moiety. The conformational preferences are a result of the interplay between steric hindrance and electronic effects, such as conjugation and intramolecular hydrogen bonding.

The two C(O)-N bonds of the urea linkage.

The N-Cphenyl bonds.

The N-Cpyridinyl bond.

Studies on substituted ureas have shown that rotation around the C(O)-N bonds is significantly hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. researchgate.netnih.gov This restricted rotation can lead to the existence of different conformers, which can be described as syn or anti with respect to the orientation of the substituents on the nitrogen atoms relative to the carbonyl oxygen.

In this compound, the presence of two phenyl groups on one nitrogen and a pyridinyl group on the other introduces significant steric bulk. This steric hindrance is expected to influence the planarity of the urea unit and the rotational barriers around the N-Caryl bonds. Computational studies on related N,N'-diarylureas suggest that non-planar conformations are often favored to alleviate steric strain. researchgate.net

The rotational barriers for the C(sp2)-N bonds in urea derivatives are generally in the range of 8-10 kcal/mol, while rotation around the N-C(aryl) bonds is typically less hindered. researchgate.netnih.gov The specific rotational barriers for this compound would require detailed experimental (e.g., dynamic NMR spectroscopy) or computational (e.g., Density Functional Theory calculations) analysis.

Table 2: Predicted Conformational Data for this compound

| Dihedral Angle | Description | Predicted Stable Conformation(s) | Estimated Rotational Barrier (kcal/mol) |

| Cphenyl-N-C(O)-N | Rotation around the N-C(O) bond (diphenylamino side) | Skewed from planar due to steric hindrance | 8 - 12 |

| C(O)-N-Cpyridinyl | Rotation around the N-C(O) bond (pyridinylamino side) | Likely anti to the C=O to minimize steric clash | 8 - 10 |

| C(O)-N-Cphenyl | Rotation of the phenyl groups around the N-Cphenyl bond | Propeller-like arrangement to minimize steric interactions | 2 - 5 |

| C(O)-N-Cpyridinyl | Rotation of the pyridinyl group around the N-Cpyridinyl bond | Planar or near-planar to maximize conjugation, but influenced by steric factors | 2 - 4 |

These values are estimations based on data from related substituted urea compounds and general principles of conformational analysis. Specific values for this compound would require dedicated studies.

The conformational dynamics of the urea linkage and the rotatable bonds are crucial for understanding how this compound interacts with other molecules, for instance, in biological systems or in the formation of supramolecular assemblies. The flexibility of the molecule allows it to adopt various conformations to optimize its interactions with its environment.

Reactivity and Reaction Mechanisms of N,n Diphenyl N 3 Pyridinylurea Systems

Fundamental Reaction Pathways of Substituted Ureas

Substituted ureas are a versatile class of compounds with well-established reactivity patterns. The core urea (B33335) functionality, characterized by a carbonyl group flanked by two nitrogen atoms, can participate in a variety of chemical transformations.

One of the most common reactions is hydrolysis , which can occur under acidic or basic conditions to yield amines and carbon dioxide. The stability of the urea bond is significant, often requiring forcing conditions for cleavage.

The nitrogen atoms of the urea moiety are typically nucleophilic, though their reactivity is tempered by the delocalization of their lone pairs into the adjacent carbonyl group. Nevertheless, they can undergo alkylation, acylation, and arylation reactions. For instance, in the presence of a strong base, deprotonation of the N-H group can occur, generating a more potent nucleophile that readily reacts with electrophiles.

The carbonyl group itself is susceptible to nucleophilic attack . While the adjacent nitrogen atoms diminish the electrophilicity of the carbonyl carbon compared to that in ketones, strong nucleophiles can add to the C=O bond.

Furthermore, substituted ureas can be synthesized through various routes, providing insight into their potential reverse reactions. Common synthetic methods include the reaction of isocyanates with amines, the reaction of phosgene (B1210022) or its equivalents with amines, and the carbonylation of amines. These synthetic pathways highlight the key reactive intermediates, such as isocyanates, that can be involved in the chemistry of ureas.

| Reaction Type | Reagents/Conditions | Products |

| Hydrolysis | Acid or Base, Heat | Amines, Carbon Dioxide |

| N-Alkylation | Alkyl halide, Base | N-Alkyl urea |

| N-Acylation | Acyl chloride, Base | N-Acyl urea |

| Nucleophilic Addition | Strong nucleophile (e.g., organolithium) | Tetrahedral intermediate |

Mechanistic Investigations of Synthetic Transformations Involving N,N-diphenyl-N'-3-pyridinylurea

While specific mechanistic studies exclusively focused on this compound are not extensively documented in the literature, the synthesis of analogous pyridyl ureas provides valuable insights. The formation of pyridyl ureas often involves the reaction of a pyridyl isocyanate with an amine or the reaction of a pyridyl amine with an isocyanate.

A plausible synthetic route to this compound involves the reaction of 3-pyridyl isocyanate with diphenylamine (B1679370). The mechanism of this reaction follows the general pattern of nucleophilic addition to an isocyanate. The nitrogen atom of diphenylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This initial attack forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the final urea product.

Alternatively, the reaction of 3-aminopyridine (B143674) with diphenylcarbamoyl chloride would proceed via a nucleophilic acyl substitution mechanism. The exocyclic nitrogen of 3-aminopyridine would attack the carbonyl carbon of the carbamoyl (B1232498) chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group would then afford the desired urea.

Computational studies on the synthesis of related pyridin-2-yl ureas have supported a plausible mechanism involving the in situ formation of a pyridyl isocyanate followed by nucleophilic attack. libretexts.org These studies suggest that the reaction pathway can be influenced by the position of the nitrogen within the pyridine (B92270) ring, affecting the electronic properties of the reacting groups. libretexts.org

Electrophilic and Nucleophilic Reactivity at Nitrogen and Carbon Centers

The this compound molecule possesses multiple sites susceptible to both electrophilic and nucleophilic attack.

Nucleophilic Centers:

Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a primary site of nucleophilicity. It can be readily protonated by acids to form a pyridinium (B92312) salt and can also react with alkylating agents. The lone pair of electrons on this nitrogen is generally more available for reaction than those on the urea nitrogens due to their delocalization.

Urea Nitrogens: The nitrogen atoms of the urea moiety are also nucleophilic, although their reactivity is attenuated by resonance with the carbonyl group. The N'-H nitrogen, being less sterically hindered and bearing a proton, can be deprotonated to form a highly nucleophilic anion. The diphenyl-substituted nitrogen is significantly less nucleophilic due to the steric bulk of the two phenyl groups and the delocalization of its lone pair into two aromatic rings.

Electrophilic Centers:

Carbonyl Carbon: The carbonyl carbon is the primary electrophilic center in the urea group. It is susceptible to attack by strong nucleophiles.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring are generally electron-deficient due to the electronegativity of the ring nitrogen. This effect is most pronounced at the C-2 and C-6 positions, making them potential sites for nucleophilic aromatic substitution, especially if a suitable leaving group is present or under activating conditions. The C-4 position is also somewhat electrophilic.

| Site | Type of Reactivity | Potential Reactions |

| Pyridine Nitrogen | Nucleophilic | Protonation, Alkylation, Coordination to metals |

| N'-H Urea Nitrogen | Nucleophilic (especially after deprotonation) | Alkylation, Acylation |

| Carbonyl Carbon | Electrophilic | Nucleophilic Addition |

| Pyridine Ring Carbons (C2, C4, C6) | Electrophilic | Nucleophilic Aromatic Substitution |

Radical Reaction Pathways and Their Chemical Implications

While ionic reactions are more common for ureas, the potential for radical reactions exists, particularly under specific conditions such as the presence of radical initiators or photolysis.

The N-H bond of the urea moiety could, in principle, undergo homolytic cleavage to form a nitrogen-centered radical. However, this is generally a high-energy process unless stabilized by adjacent groups.

More plausible radical pathways might involve the aromatic rings. The phenyl and pyridinyl rings can participate in radical substitution reactions. For instance, under conditions where aryl radicals are generated, they could potentially add to the aromatic systems of this compound.

The generation of a radical at the pyridine ring could also be envisioned, potentially initiated by the abstraction of a hydrogen atom. The stability of the resulting pyridyl radical would depend on the position of the radical center relative to the nitrogen atom.

It is important to note that specific studies on the radical reactivity of this compound are scarce. Therefore, these potential pathways are largely inferred from the general principles of radical chemistry applied to the constituent aromatic and heterocyclic systems.

Influence of the Pyridine Nitrogen on Overall Molecular Reactivity

The nitrogen atom in the 3-position of the pyridine ring exerts a significant electronic influence on the entire molecule, modulating its reactivity in several ways.

Electron-Withdrawing Effect: The pyridine nitrogen is more electronegative than a carbon atom and acts as an electron-withdrawing group through inductive effects. This reduces the electron density of the attached urea moiety, making the N'-H proton more acidic and the adjacent urea nitrogen less nucleophilic compared to a simple phenylurea.

Basicity: The pyridine nitrogen provides a basic site, allowing the molecule to act as a ligand for metal ions or to be protonated. This can have a profound impact on its solubility and its interaction with other reagents. Protonation of the pyridine nitrogen would further enhance the electron-withdrawing effect on the rest of the molecule.

Directing Group in Electrophilic Aromatic Substitution: If the pyridine ring itself were to undergo electrophilic substitution (which is generally difficult due to its electron-deficient nature), the urea substituent would act as a deactivating group, directing incoming electrophiles to the meta positions relative to its point of attachment.

Modulation of Carbonyl Reactivity: The electron-withdrawing nature of the 3-pyridinyl group can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an N-aryl urea without the pyridine ring.

The position of the nitrogen atom is crucial. A 3-pyridinyl substituent, as in this case, primarily exerts an inductive electron-withdrawing effect. In contrast, a 2- or 4-pyridinyl substituent would have a more pronounced resonance effect, which could further influence the reactivity of the urea portion of the molecule.

Coordination Chemistry and Supramolecular Interactions

N,N-diphenyl-N'-3-pyridinylurea as a Ligand in Metal Complexes

This compound functions as a versatile ligand in coordination chemistry, readily forming complexes with a variety of transition metals. Its structural and electronic properties make it a subject of interest for the synthesis of new materials with specific characteristics.

The synthesis of metal complexes with ligands containing pyridine (B92270) moieties, such as this compound, is a well-established area of study. Typically, these complexes are prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com For instance, the reaction of a pyridine-containing ligand with metal chlorides or perchlorates can yield stable coordination compounds. jscimedcentral.comrdd.edu.iq The synthesis of Ni(II), Cu(I), and Ag(I) complexes with pyridine has been achieved by refluxing the ligand with the corresponding metal salt in ethanol. jscimedcentral.com Similarly, Co(II), Ni(II), Cu(II), and Zn(II) complexes have been synthesized from ligands derived from 2-benzoyl pyridine. nih.gov

Characterization of these complexes is carried out using a range of analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the stoichiometry of the metal-ligand interaction. jscimedcentral.comnih.gov Spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy are employed to elucidate the structure and bonding within the complex. nih.gov Molar conductance measurements can determine the electrolytic nature of the complexes. jscimedcentral.com Furthermore, single-crystal X-ray diffraction provides definitive information about the molecular structure and geometry of the complexes in the solid state. nih.gov The stability of these complexes can vary, with some being air-stable for extended periods, while others may be sensitive to light, as is the case for some Ag(I) complexes. jscimedcentral.com

For example, pyridine itself acts as a monodentate ligand. jscimedcentral.com In complexes with related thiourea-based ligands, coordination often occurs through the sulfur atom of the thiourea (B124793) group and a nitrogen atom from a heterocyclic ring, leading to tetrahedral or square-planar geometries. uaeu.ac.ae In the case of tridentate ligands, where three donor atoms bind to a single metal center, distorted octahedral geometries are commonly observed. nih.gov The specific geometry is also influenced by the nature of the metal ion; for instance, d7 metal centers like Pd(III) often favor a Jahn-Teller distorted octahedral geometry. illinois.edu The formation of stable oxidation states, such as the d8 configuration of Ni(II), can also dictate the resulting geometry. jscimedcentral.com

Table 1: Examples of Coordination Geometries with Transition Metals

| Metal Ion | Ligand Type | Coordination Geometry |

|---|---|---|

| Ni(II) | Monodentate Pyridine-type | Octahedral (d8) |

| Ag(I) | Monodentate Pyridine-type | Linear |

| Co(II), Ni(II), Cu(II) | Thiourea-based | Tetrahedral/Square-planar |

| Co(II), Ni(II), Cu(II), Zn(II) | Tridentate Hydrazone | Distorted Octahedral |

| Pd(III) | Macrocyclic N/S donors | Distorted Octahedral (d7) |

The electronic structure and nature of the bonding in metal complexes containing this compound are crucial for understanding their properties. The interaction between the ligand and the metal ion involves both sigma (σ) donation and pi (π) acceptance. The pyridine ring can act as a π-acceptor, influencing the electronic properties of the metal center. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

Beyond individual metal complexes, this compound and related molecules are involved in the construction of larger, organized structures through supramolecular chemistry. This field relies on non-covalent interactions to direct the assembly of molecules into well-defined architectures.

A variety of non-covalent interactions are responsible for the molecular recognition and self-assembly processes involving this compound. These weak interactions, when acting in concert, can lead to highly specific and stable supramolecular structures. researchgate.net Hydrogen bonding is a key interaction, with the urea (B33335) moiety providing both hydrogen bond donors (N-H) and acceptors (C=O). scielo.org.mx The pyridine nitrogen can also act as a hydrogen bond acceptor.

The principles of molecular recognition guide the self-assembly of this compound and its derivatives into ordered supramolecular architectures. nih.gov The directionality and strength of non-covalent interactions allow for the programmed assembly of molecules into specific arrangements, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

For example, the interplay of hydrogen bonding and π-π stacking can lead to the formation of well-defined crystal structures. nih.govuef.fi In some cases, these interactions can result in the formation of complex hierarchical structures, such as dendritic nanoarchitectures. nih.govresearchgate.net The self-assembly process can be influenced by factors such as solvent and the presence of metal ions, which can act as templates or nodes in the resulting architecture. nih.gov The ability to control the self-assembly of these molecules opens up possibilities for the design of new materials with tailored properties and functions. nih.gov

Inclusion Complex Formation

The formation of inclusion complexes is a hallmark of supramolecular chemistry, where a host molecule with a cavity encapsulates a guest molecule. This non-covalent interaction can significantly alter the physicochemical properties of the guest, such as its solubility and stability. For urea derivatives, particularly those with aromatic and heterocyclic moieties like this compound, cyclodextrins are common host molecules. These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic inner cavity, making them suitable for encapsulating nonpolar parts of guest molecules in aqueous solutions. nih.govnih.gov

Research Findings on a Model Compound: 1,3-Diphenylurea (B7728601) (DPU)

Research on the inclusion complexes of DPU with β-CD and HP-β-CD has been conducted using various analytical techniques, including phase-solubility studies, Nuclear Magnetic Resonance (NMR) spectroscopy, and thermal analysis. These studies have confirmed the formation of stable inclusion complexes and have elucidated the stoichiometry and binding affinities of these complexes.

Phase-solubility diagrams are instrumental in determining the stability constant (K_s) and complexation efficiency (CE) of inclusion complexes. For the β-CD/DPU complex, a 1:1 stoichiometry was determined, with a stability constant that indicates a stable association in solution. acs.org

Table 1: Stability Constant and Complexation Efficiency of β-CD/DPU Complex

| Parameter | Value |

|---|---|

| Stability Constant (K_s) | 250 M⁻¹ |

Data derived from phase-solubility studies of 1,3-diphenylurea with β-cyclodextrin. acs.org

NMR spectroscopy, particularly 2D Rotating Frame Overhauser Effect Spectroscopy (ROESY), provides direct evidence of inclusion by showing spatial proximities between the protons of the host and guest molecules. In the case of DPU complexes with both β-CD and HP-β-CD, cross-peaks were observed between the aromatic protons of DPU and the protons located inside the cyclodextrin (B1172386) cavity (specifically H-6). acs.org This indicates that the phenyl group of the DPU molecule is inserted into the cyclodextrin cavity.

Table 2: ¹H-NMR Spectroscopic Data for DPU Inclusion Complexes

| Host Molecule | DPU Protons with Observed Cross-Peaks | Cyclodextrin Protons with Observed Cross-Peaks | Implied Interaction |

|---|---|---|---|

| β-Cyclodextrin | H-A (7.32 ppm), H-B (7.11 ppm) | H-6 (3.78 ppm) | Inclusion of phenyl ring into the β-CD cavity. |

This table summarizes the key NOESY cross-peaks observed, confirming the inclusion of the DPU guest within the cyclodextrin hosts. acs.org

These findings for 1,3-diphenylurea strongly suggest that this compound would also form stable inclusion complexes with cyclodextrins. The presence of two phenyl groups and a pyridinyl group in this compound offers multiple possibilities for inclusion, potentially leading to complexes with different stoichiometries and binding characteristics. The pyridinyl group, in particular, could engage in specific interactions with the cyclodextrin portal due to the presence of the nitrogen heteroatom. Further research would be necessary to fully characterize the inclusion complex formation of this compound and to determine the precise nature of these host-guest interactions.

Theoretical and Computational Chemistry of N,n Diphenyl N 3 Pyridinylurea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. dergipark.org.tr For N,N-diphenyl-N'-3-pyridinylurea, DFT is instrumental in elucidating its fundamental characteristics.

Geometry Optimization and Electronic Structure Analysis

The first step in any computational analysis is determining the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the molecule's bond lengths, bond angles, and dihedral angles are adjusted until the minimum energy conformation is found. dergipark.org.tr

For this compound, key structural parameters include the planarity of the urea (B33335) bridge (-NH-CO-NH-), the rotational freedom of the two phenyl groups, and the orientation of the pyridinyl ring. The optimization process reveals the most probable conformation, which is crucial for understanding intermolecular interactions. Studies on the related N,N'-diphenylurea show that the conformational preferences, such as cis-trans or trans-trans arrangements around the urea linkage, are highly dependent on the molecular environment. researchgate.net

Electronic structure analysis provides insight into the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For aromatic and heterocyclic compounds like this, the HOMO is typically localized on the electron-rich phenyl and pyridine (B92270) rings, while the LUMO may be distributed across the urea functionality.

A Molecular Electrostatic Potential (MEP) map further visualizes the electronic distribution. It highlights regions of negative potential (electron-rich, prone to electrophilic attack), typically around the carbonyl oxygen and the pyridine nitrogen, and regions of positive potential (electron-poor, prone to nucleophilic attack), usually around the N-H protons.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.25 Å |

| C-N (Urea) | ~1.38 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | N-C-N (Urea) | ~118° |

| Dihedral Angle | C-N-C-N | Varies with conformation |

Prediction of Spectroscopic Parameters, e.g., NMR Chemical Shifts

DFT is a highly effective tool for predicting spectroscopic data, which is invaluable for structure verification. uni-bonn.de The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. nih.gov By computing the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be predicted. nih.gov

These predicted shifts are then compared with experimental data to confirm the molecular structure. The accuracy of these predictions depends on the chosen functional, basis set, and whether solvent effects are included. nih.govruc.dk For complex molecules, it's often necessary to calculate shifts for several low-energy conformers and average them based on their Boltzmann population to achieve a good match with the experimental spectrum, which reflects a dynamic average in solution. nih.gov

Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (C=O) | ~155.2 | ~154.5 |

| Pyridine C2 | ~148.9 | ~148.1 |

| Pyridine C4 | ~124.5 | ~123.8 |

| Phenyl C (ipso) | ~138.0 | ~137.5 |

Investigation of Reaction Mechanisms and Transition States

DFT calculations can illuminate the pathways of chemical reactions, such as the synthesis or degradation of this compound. A common synthesis route involves the reaction of an isocyanate with an amine. dergipark.org.tr Computational chemists can model this reaction by identifying the reactant molecules, the final product, and any potential intermediates.

The key is to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT can be used to optimize the geometry of the transition state and calculate its energy. For instance, in the synthesis of ureas, the mechanism can be explored to understand whether the reaction proceeds through a concerted or a stepwise pathway. researchgate.net This analysis provides a molecular-level understanding of the reaction kinetics and can help in optimizing reaction conditions.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations are used to explore its vast conformational space. nih.gov

By simulating the movements of all atoms over a period of nanoseconds or longer, an MD trajectory is generated. This trajectory reveals how the different parts of the molecule rotate and flex in relation to one another. mdpi.com Key dynamic motions would include the rotation of the phenyl groups and the pyridinyl group around their connecting C-N bonds.

Quantum Chemical Descriptors and Structure-Activity Relationship (QSAR) Studies (Non-Clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's structural or physicochemical properties with its activity. nih.gov In a non-clinical context, this could be activity as a plant growth regulator, an herbicide, or its binding affinity to a specific protein target.

DFT calculations are used to generate a variety of quantum chemical descriptors that serve as the "structural properties" in a QSAR model. nih.govcapes.gov.br These descriptors quantify various electronic and geometric aspects of the molecule.

Table 3: Common Quantum Chemical Descriptors for QSAR

| Descriptor | Description | Relevance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability. |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Partial Atomic Charges | Charge distribution on specific atoms. | Important for electrostatic interactions and H-bonding. |

| Molecular Surface Area | Total surface area of the molecule. | Relates to how the molecule interacts with its environment. |

A QSAR model is then built using statistical methods to create a mathematical equation linking these descriptors to the observed activity (e.g., Activity = c₀ + c₁EHOMO + c₂μ + ...). Such models can predict the activity of new, unsynthesized derivatives, guiding the design of more effective compounds without the need for exhaustive synthesis and testing.

Prediction of Electronic Properties and Optoelectronic Behavior

The electronic properties calculated by DFT, such as the HOMO-LUMO gap, also provide a first approximation of a molecule's optoelectronic behavior. nih.gov The energy gap can be related to the energy required to excite an electron from the ground state to the first excited state, which corresponds to the lowest energy electronic absorption.

To obtain a more accurate prediction of the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed. TD-DFT can calculate the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities). researchgate.net For this compound, these calculations would likely predict absorptions in the UV region arising from π→π* transitions within the phenyl and pyridinyl rings. Understanding these properties is crucial if the molecule is being considered for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a component in dyes.

Advanced Applications in Chemical Sciences Non Clinical Focus

Role in Homogeneous and Heterogeneous Catalysis

There is currently no specific information available in the scientific literature regarding the application of N,N-diphenyl-N'-3-pyridinylurea as a catalyst or as a ligand in either homogeneous or heterogeneous catalysis. While urea (B33335) and pyridine (B92270) derivatives are widely explored as ligands in catalysis, dedicated studies on this particular compound are absent.

Ligand Design for Catalytic Systems

No published research was found that details the design and application of this compound as a ligand for catalytic systems.

Mechanistic Aspects of Catalytic Activity

In the absence of any reported catalytic applications, there are no mechanistic studies available for this compound.

Applications in Material Science and Engineering

The scientific literature does not currently contain studies focused on the use of this compound in the field of material science and engineering.

Design of Functional Materials

There is no available data on the incorporation of this compound into the design of functional materials such as polymers, metal-organic frameworks, or other advanced materials.

Modulating Material Properties and Functions

Consequently, no information exists on the role of this compound in modulating the physical, chemical, or electronic properties of materials.

Interactions with Biological Systems (Non-Human / In Vitro Models)

Specific in vitro studies on the biological interactions of this compound with biological systems, such as enzymes or cell lines, are not reported in the available scientific literature. While related urea-containing compounds have been investigated for various biological activities, this specific molecule has not been the subject of such published research. One search result for the isomeric compound 1-Phenyl-3-(3-pyridinyl)urea (CAS 2000-55-7) explicitly states that no specific activity data is provided in the evidence.

Plant Growth Regulation and Phytohormone Activity

The regulation of plant growth and development is intricately controlled by phytohormones. Compounds that can modulate the levels and activities of these hormones are of great interest for agricultural and biotechnological applications. Diphenylurea derivatives have been recognized for their cytokinin-like activities, which are crucial for processes such as cell division, shoot initiation, and leaf senescence.

The primary mechanism behind the cytokinin-like effects of many diphenylurea compounds is the inhibition of the enzyme cytokinin oxidase/dehydrogenase (CKX). This enzyme is responsible for the irreversible degradation of cytokinins. ishs.orgnih.gov By inhibiting CKX, these compounds increase the endogenous levels of active cytokinins, thereby enhancing plant growth and development. nih.gov

Studies on various diphenylurea derivatives have demonstrated their potential as potent CKX inhibitors. For instance, new classes of diphenylurea-derived inhibitors have shown IC50 values in the nanomolar range when tested against CKX isoforms from maize and Arabidopsis. ishs.org While these specific studies did not include this compound, the presence of the diphenylurea core structure strongly suggests a similar mode of action.

Furthermore, research on pyridyl-substituted phenylureas has substantiated their role in plant growth regulation. For example, N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU) is a known competitive inhibitor of cytokinin oxidase/dehydrogenase. nih.gov Structural studies have revealed that the pyridinyl ring of these inhibitors plays a crucial role in their binding to the active site of the enzyme. nih.gov Given that this compound contains both the diphenylurea scaffold and a pyridinyl ring, it is hypothesized to exhibit significant cytokinin-like activity through the inhibition of CKX.

The potential applications of such compounds in agriculture are vast, including improving crop yields, enhancing stress resistance, and facilitating plant tissue culture. nih.gov For example, certain diphenylurea derivatives have been shown to promote shoot regeneration and somatic embryogenesis in various plant species. ishs.orgresearchgate.net

Table 1: Examples of Diphenylurea Derivatives and their Plant Growth Regulating Effects

| Compound Name | Plant Species | Observed Effect | Reference |

| N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU) | Maize (Zea mays) | Competitive inhibition of cytokinin oxidase/dehydrogenase | nih.gov |

| Diphenylurea-derived inhibitors | Maize (Zea mays), Arabidopsis thaliana | Potent inhibition of CKX isoforms (IC50 in 10⁻⁸ M range) | ishs.org |

| N-phenyl-N'-(1,2,3-thidiazol-5-yl)urea (Thidiazuron - TDZ) | Capparis spinosa | Shoot regeneration | researchgate.net |

| N,N'-bis-(3,4-methylenedioxyphenyl)urea | Capparis spinosa | Root formation | researchgate.net |

Molecular Interaction Studies (e.g., DNA interactions in non-human cells)

The ability of small molecules to interact with DNA is a critical aspect of their biological activity. While there is a lack of direct research on the interaction of this compound with DNA in non-human cells with a non-clinical focus, studies on structurally related compounds provide some insights.

The development of novel compounds often involves screening for a wide range of biological activities, and it is plausible that future non-clinical studies in areas like environmental science or basic plant biology could explore the DNA-interacting properties of this compound.

Potential in Analytical Chemistry as Complexing Agents or Reagents

The structural features of this compound, particularly the presence of the pyridinyl nitrogen and the urea moiety, suggest its potential for use in analytical chemistry as a complexing agent or reagent. The nitrogen atom in the pyridine ring can act as a Lewis base, enabling it to coordinate with metal ions.

The use of pyridyl-containing compounds as analytical reagents is well-established. For example, pyridylazo compounds like 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) and 4-(2-pyridylazo)resorcinol (B72590) (PAR) are versatile reagents for the spectrophotometric determination of various metal ions. najah.edu These molecules form colored chelates with metals, allowing for their quantification. najah.edu The pyridyl group in this compound could similarly participate in the formation of metal complexes.

While specific studies detailing the use of this compound as an analytical reagent are not currently available, its structural analogy to known complexing agents indicates a promising area for future research. The development of new selective and sensitive reagents for metal ion detection is an ongoing endeavor in analytical chemistry, and the synthesis and characterization of metal complexes with pyridyl-urea ligands could lead to novel analytical methods.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of diaryl ureas often involves hazardous reagents such as phosgene (B1210022). Future research will prioritize the development of safer, more sustainable, and efficient "phosgene-free" synthetic methodologies. Building on research into related compounds, these efforts will likely focus on alternative carbonylation strategies.

One promising approach involves the use of organic carbonates, like dimethyl carbonate, as a phosgene substitute. This method, which has been demonstrated for similar molecules like N-methyl-N',N'-diphenylurea (Akardite II), proceeds through a carbamate (B1207046) intermediate. researchgate.nettno.nl The reaction can be catalyzed by ionic liquids, which function as reusable and environmentally benign catalysts. researchgate.nettno.nl Another sustainable pathway is the palladium-catalyzed reductive carbonylation of nitroaromatics, which has been successfully used to produce 1,3-diphenylurea (B7728601) from nitrobenzene (B124822) with high yields. researchgate.netproquest.com

Future protocols could adapt these methods for the synthesis of N,N-diphenyl-N'-3-pyridinylurea by reacting 3-aminopyridine (B143674) with a suitable activated diphenylamine (B1679370) precursor. The optimization of these routes would focus on maximizing yield, minimizing waste, and utilizing renewable feedstocks and energy-efficient reaction conditions.

Table 1: Comparison of Potential Sustainable Synthetic Methods

| Method | Key Reagents | Catalyst Example | Advantages |

|---|---|---|---|

| Carbonate-based | Diphenylamine, Dimethyl Carbonate, 3-Aminopyridine | Ionic Liquid (e.g., [BMIM]Cl) | Phosgene-free, potentially reusable catalyst. researchgate.nettno.nl |

Exploration of Advanced Spectroscopic and Analytical Techniques

While standard techniques like NMR, FT-IR, and mass spectrometry are fundamental for basic characterization, future research will benefit from the application of more advanced analytical methods to probe the nuanced structural and dynamic properties of this compound.

In-depth conformational analysis can be achieved by combining experimental data from techniques like 2D NMR (NOESY) with theoretical calculations. researchgate.net This approach has been used to determine the predominant conformers of N,N'-diphenylurea in solution. researchgate.net For the solid state, advanced techniques such as solid-state NMR (SSNMR) and X-ray crystallography are crucial for understanding the packing arrangements and intermolecular interactions that dictate material properties.

Furthermore, online and real-time monitoring techniques, such as ReactIR (online FT-IR), could be employed to optimize synthetic reactions by tracking the concentration changes of reactants, intermediates, and products without the need for sampling. researchgate.net This allows for precise control over reaction kinetics and can lead to improved efficiency and purity. researchgate.net

Expansion into Novel Supramolecular Architectures and Functional Materials

The structure of this compound is ideally suited for its use as a "tecton," or building block, in supramolecular chemistry. The urea (B33335) moiety provides two hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), while the pyridine (B92270) ring offers an additional hydrogen bond acceptor site at its nitrogen atom.

These features enable the programmed self-assembly of the molecule into well-defined, higher-order structures such as chains, ribbons, or more complex networks through predictable hydrogen bonding interactions. The interplay between the hydrogen bonding of the pyridinylurea group and the potential π-π stacking interactions from the phenyl rings can be exploited to construct sophisticated supramolecular polymers and functional materials. Research into related N,N'-diarylureas has shown their capacity to form cleft-shaped receptors for anion recognition, a principle that could be extended to this compound. researchgate.net The creation of such architectures is a key step toward developing materials with applications in sensing, separation, and catalysis. ijcce.ac.ir

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the behavior of this compound at the molecular level. ijcce.ac.irresearchgate.net Future research will increasingly rely on these in silico methods to guide experimental work, saving time and resources.

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule. researchgate.net

Analyze Electronic Structure: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. ijcce.ac.ir

Predict Spectroscopic Properties: Simulate vibrational (IR, Raman) and NMR spectra to aid in the interpretation of experimental data. ijcce.ac.irresearchgate.net

Map Electrostatic Potential (MEP): Visualize the electron-rich and electron-poor regions of the molecule, identifying sites prone to electrophilic or nucleophilic attack and hydrogen bonding. mdpi.com

By systematically modifying the structure in silico (e.g., by adding different substituents to the phenyl or pyridine rings) and calculating the resulting properties, researchers can rationally design new derivatives with enhanced characteristics for specific applications.

Table 2: Example of Calculable DFT Parameters and Their Significance

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability; related to reactivity. mdpi.com |

| LUMO Energy | Indicates electron-accepting ability; related to reactivity. mdpi.com |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. ijcce.ac.ir |

Untapped Non-Clinical Applications in Specialized Chemical Fields

Beyond its potential in life sciences, the unique properties of this compound suggest a range of untapped applications in various specialized chemical fields.

One significant area is in materials science as a stabilizer . A closely related compound, N-methyl-N',N'-diphenylurea (Akardite II), is a well-known stabilizer for nitrocellulose-based propellants, where it functions by scavenging acidic NOx species that catalyze degradation. researchgate.nettno.nl The similar structure of this compound suggests it could perform a similar role, potentially with modified efficacy or properties.

Another avenue is in coordination chemistry and catalysis . The pyridine nitrogen atom can act as a ligand, coordinating to metal centers to form novel catalysts or functional materials. The urea group can also participate in substrate binding and activation through hydrogen bonding.

Finally, the compound could be a platform for developing chemical sensors . By functionalizing the phenyl rings with chromophores or fluorophores, new molecules could be designed where binding of a specific analyte (e.g., an anion or cation) to the pyridinylurea site induces a detectable change in color or fluorescence.

Q & A

Q. What are the optimized synthetic routes for N,N-diphenyl-N'-3-pyridinylurea, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves coupling 3-aminopyridine with diphenylcarbamoyl chloride or analogous reagents. A common method employs coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carbonyl group for nucleophilic attack by the amine. Reaction optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography or recrystallization is used to isolate the product, with yields typically ranging from 60–85% depending on substituent steric effects .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the presence of phenyl (δ 7.0–7.5 ppm) and pyridinyl (δ 8.0–8.8 ppm) protons, with urea NH signals appearing as broad peaks near δ 9–10 ppm.

- X-ray crystallography : Resolves the planar urea core and dihedral angles between phenyl/pyridinyl groups, critical for understanding conformational stability. For example, derivatives like N,N-diphenyl-N'-(thiophene-2-carbonyl)thiourea crystallize in monoclinic systems (space group P21) with unit cell parameters validated via single-crystal diffraction .

- Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

Q. How do physicochemical properties (e.g., logP, solubility) influence the compound’s applicability in biological assays?

this compound has a high logP (~3.5–4.0) due to its aromatic substituents, leading to poor aqueous solubility. Strategies to improve bioavailability include:

- Salt formation : Using HCl or trifluoroacetate salts.

- Co-solvents : DMSO or PEG-400 enhance solubility in vitro.

- Structural modifications : Introducing polar groups (e.g., hydroxyl, carboxyl) on the pyridine ring without disrupting the urea pharmacophore .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s interaction with biological targets, such as kinases or receptors?

The compound’s urea scaffold acts as a hydrogen-bond donor/acceptor, enabling interactions with ATP-binding pockets in kinases (e.g., EGFR, VEGFR). Computational docking studies reveal:

- Binding affinity : Pyridinyl nitrogen forms a critical hydrogen bond with backbone amides (e.g., Met793 in EGFR).

- Selectivity : Substitution at the phenyl ring (e.g., electron-withdrawing groups) modulates selectivity against off-target enzymes .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Key SAR insights include:

- Pyridinyl modifications : 4-Pyridinyl substitution improves solubility but reduces membrane permeability.

- Phenyl ring substitution : Electron-deficient groups (e.g., Cl, CF) at the ortho/meta positions enhance target affinity by 2–5 fold.

- Urea linker replacement : Thiourea or acylurea variants alter metabolic stability and potency .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

- HPLC-MS/MS : Using a C18 column (mobile phase: acetonitrile/0.1% formic acid) achieves detection limits of 0.1 ng/mL.

- LC-UV : Less sensitive but cost-effective for in vitro samples (LOD: 50 ng/mL).

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>85%) .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- pH-dependent degradation : The urea bond hydrolyzes rapidly at pH < 3 or > 10, limiting oral bioavailability.

- Metabolic stability : Microsomal assays (e.g., human liver microsomes) show CYP3A4-mediated oxidation of the pyridinyl ring as the primary metabolic pathway. Prodrug strategies (e.g., esterification) mitigate first-pass metabolism .

Q. What in vitro assays are most reliable for evaluating cytotoxicity and mechanism of action?

Q. Can molecular docking predict binding modes of this compound derivatives, and how can results be validated experimentally?

Docking software (AutoDock Vina, Schrödinger Suite) predicts binding poses using crystal structures (e.g., PDB: 1M17). Validation methods include:

- Site-directed mutagenesis : Altering key residues (e.g., Lys721 in EGFR) reduces binding affinity.

- Surface plasmon resonance (SPR) : Measures real-time kinetics (K values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.